molecular formula C10H18Cl2N4 B2545707 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1707358-30-2

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2545707
CAS No.: 1707358-30-2
M. Wt: 265.18
InChI Key: IXRLAWYMWWKQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3. It is a derivative of pyrimidine and piperidine, which are both important structures in medicinal chemistry .

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in various fields, such as non-linear optics , could be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-methylpyrimidine-2-amine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of pyrimidine and piperidine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRLAWYMWWKQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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